2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a complex organic compound with a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a cyclopentyl group and a methoxybenzyl acetamide moiety
Preparation Methods
The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step may involve a Friedel-Crafts alkylation or similar reaction to attach the cyclopentyl group to the core structure.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction.
Formation of the methoxybenzyl acetamide moiety: This step involves the reaction of the intermediate compound with 3-methoxybenzylamine and acetic anhydride under suitable conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(3-cyclopentyl-4-oxo-3,4-dihydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for the treatment of various diseases, depending on its biological activity and pharmacokinetic properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide would depend on its specific biological target. Generally, such compounds may exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar compounds to 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-31-18-10-6-7-16(13-18)14-26-21(29)15-33-25-27-22-19-11-4-5-12-20(19)32-23(22)24(30)28(25)17-8-2-3-9-17/h4-7,10-13,17H,2-3,8-9,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSAYGXAZDWBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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